2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1353979-32-4
VCID: VC6949443
InChI: InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl
Molecular Formula: C14H10ClFN2
Molecular Weight: 260.7

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole

CAS No.: 1353979-32-4

Cat. No.: VC6949443

Molecular Formula: C14H10ClFN2

Molecular Weight: 260.7

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole - 1353979-32-4

Specification

CAS No. 1353979-32-4
Molecular Formula C14H10ClFN2
Molecular Weight 260.7
IUPAC Name 2-chloro-1-[(3-fluorophenyl)methyl]benzimidazole
Standard InChI InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2
Standard InChI Key SBOZTUBXDQWGPO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl

Introduction

Chemical Identity and Structural Features

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Key structural elements include:

  • Chloro substituent at position 2 of the benzimidazole core, which may enhance electrophilic reactivity and influence target binding.

  • 3-Fluorobenzyl group at the N1 position, introducing steric bulk and potential halogen-bonding interactions.

  • Planar aromatic system, enabling π-π stacking with biological targets such as enzyme active sites or receptor pockets .

Comparative analysis with structurally similar compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives , suggests that the 3-fluorobenzyl moiety may improve metabolic stability compared to non-fluorinated analogs. The chloro group’s electron-withdrawing effects could further modulate electronic properties, impacting solubility and membrane permeability .

Synthetic Routes and Optimization Strategies

While no explicit synthesis of 2-chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole is documented, established protocols for analogous benzimidazoles provide a framework for its preparation:

Core Benzimidazole Formation

Benzimidazoles are typically synthesized via cyclocondensation of 1,2-diaminobenzenes with carbonyl sources. For example:

  • Acid-catalyzed condensation: Reacting 1,2-diaminobenzene with glycolic acid under HCl yields substituted benzimidazol-2-yl methanols .

  • N-Alkylation: Introducing the 3-fluorobenzyl group at N1 may involve alkylation of a pre-formed benzimidazole intermediate using 3-fluorobenzyl bromide or chloride .

Chlorination at Position 2

Direct chlorination of the benzimidazole core can be achieved using reagents such as POCl₃ or SOCl₂. For instance, treatment of 1H-benzimidazole with phosphorus oxychloride under reflux conditions selectively introduces chlorine at position 2 .

Purification and Characterization

Final compounds are typically purified via recrystallization (e.g., methanol/water mixtures) and characterized using:

  • 1H/13C NMR: To confirm substitution patterns and purity.

  • LC-MS: For molecular weight verification .

CompoundTargetEC₅₀ (μM)Reference
AC1903TRPC50.12
5-(Trifluoromethyl)-2-PhVasorelaxation3.18
2-(4-Fluorophenyl)-1H-BIMetabolic Stability90%

Metabolic Stability and Hepatotoxicity

Fluorination at aromatic positions often enhances metabolic resistance by blocking cytochrome P450-mediated oxidation . Key insights from analogs include:

Metabolic Pathways

  • Hydroxylation: Predominant at methyl groups or aromatic rings (e.g., M1–M3 metabolites in 2-(4-fluorophenyl) derivatives) .

  • Dealkylation: Possible cleavage of the N-benzyl group, though fluorine’s electronegativity may slow this process .

Table 2: Metabolic Stability of Fluorinated Benzimidazoles

Compound% Parent Remaining (120 min)Major Metabolites
2-(4-Fluorophenyl)-6-Me90%M1, M2, M3
Alpidem30%N-Dealkylation

Toxicity Profile

HepG2 cell assays for 2-(4-fluorophenyl)-1H-benzimidazoles show no cytotoxicity up to 50 μM, contrasting with hepatotoxic agents like alpidem . The target compound’s 3-fluorobenzyl group may further reduce reactive metabolite formation, but in vitro toxicology studies are essential.

Future Directions and Challenges

  • Synthesis Optimization: Scalable routes for N-alkylation and chlorination require refinement to minimize isomer formation .

  • Target Validation: High-throughput screening against TRPC5, Topo II, and hypertension-related targets is needed.

  • ADME Studies: Pharmacokinetic profiling in rodent models would clarify bioavailability and half-life .

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